Bis(dibutylchlorotin(IV)) oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

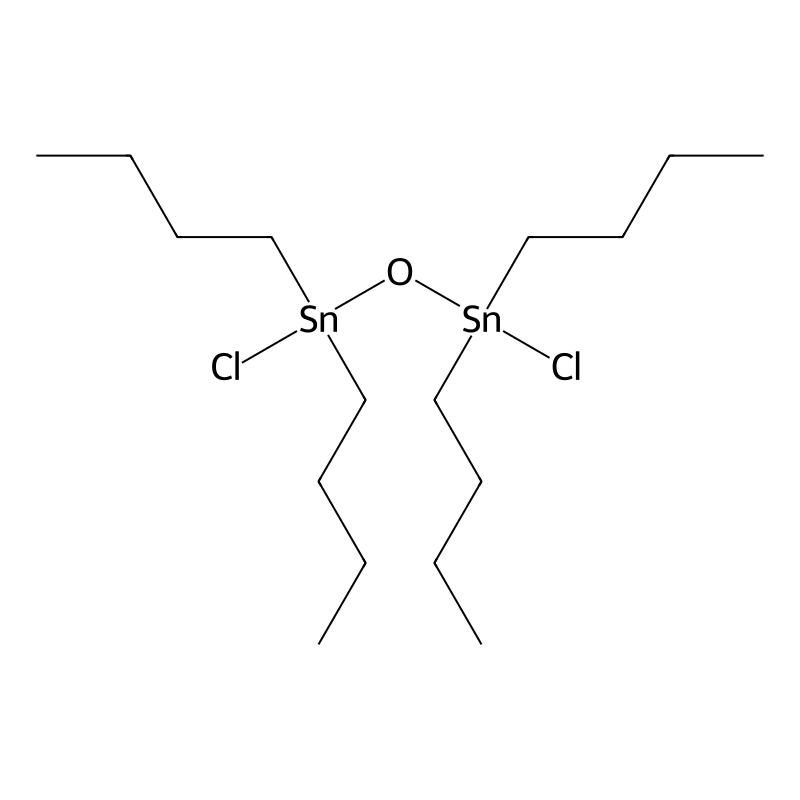

Canonical SMILES

Bis(dibutylchlorotin(IV)) oxide is an organotin compound characterized by its unique structure, which consists of two dibutylchlorotin groups bonded to an oxide. This compound is notable for its applications in organic synthesis and catalysis, particularly in carbon-carbon bond-forming reactions. The chemical formula for Bis(dibutylchlorotin(IV)) oxide is C₈H₁₈Cl₂O₃Sn₂, and it possesses a molecular weight of approximately 408.06 g/mol. It is typically a colorless to pale yellow liquid with significant solubility in organic solvents.

- Catalytic Reactions: It acts as a catalyst in various organic transformations such as Mukaiyama-aldol reactions, Michael additions, and allylation of aldehydes.

- Dehalogenation: The compound can facilitate dehalogenation reactions, which are crucial for synthesizing more complex organotin compounds .

- Formation of Stille Coupling Precursors: It serves as a precursor in Stille coupling reactions, allowing for the formation of complex organic molecules .

The biological activity of Bis(dibutylchlorotin(IV)) oxide has been the subject of research due to its potential toxicity and effects on living organisms. Studies indicate that organotin compounds can exhibit various biological effects, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.

- Cytotoxicity: The compound may induce cytotoxic effects on various cell lines, raising concerns about its safety in biological systems.

- Endocrine Disruption: Organotin compounds are known to interfere with hormonal functions in animals, which is a significant area of concern regarding their environmental impact.

Several methods exist for synthesizing Bis(dibutylchlorotin(IV)) oxide:

- Direct Reaction Method: This involves the reaction of dibutyltin dichloride with water or an appropriate oxide under controlled conditions.

- Hydrolysis Method: Dibutyltin dichloride can be hydrolyzed in the presence of alcohols or other nucleophiles to yield the oxide.

- Solvent-Free Synthesis: Recent advancements have led to solvent-free methods that enhance yield and reduce environmental impact.

Bis(dibutylchlorotin(IV)) oxide has several applications across different fields:

- Catalysis: Widely used in organic synthesis as a catalyst for carbon-carbon bond formation.

- Material Science: Employed in the development of polymers and other materials due to its unique properties.

- Agriculture: Investigated for potential use as a biocide or fungicide.

Interaction studies involving Bis(dibutylchlorotin(IV)) oxide focus on its reactivity with various substrates and its effects on biological systems. Key findings include:

- Reactivity with Nucleophiles: The compound readily reacts with nucleophiles, influencing its use in synthetic applications.

- Toxicological Studies: Research indicates that exposure can lead to significant toxicological effects, necessitating careful handling and assessment of safety profiles.

Several compounds share structural similarities with Bis(dibutylchlorotin(IV)) oxide. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dibutyltin dichloride | Organotin | More reactive but less stable than Bis(dibutylchlorotin(IV)) oxide. |

| Tributyltin oxide | Organotin | Exhibits higher toxicity and environmental persistence. |

| Bis(tri-n-butyltin) oxide | Organotin | More complex structure with different reactivity patterns. |

| Butyltin hydroxide | Organotin | Less stable; primarily used in biocides rather than catalysis. |

Bis(dibutylchlorotin(IV)) oxide stands out due to its balance between reactivity and stability, making it particularly useful as a catalyst while maintaining lower toxicity compared to other organotin compounds.

Organotin Precursor Reactivity in Dimerization Pathways

Bis(dibutylchlorotin(IV)) oxide is synthesized via hydrolysis of dibutyltin dichloride (DBTC) under acidic or aqueous conditions. The reaction proceeds through a nucleophilic substitution mechanism, where water molecules displace chloride ligands, forming intermediate hydroxo species that dimerize via Sn-O-Sn bridges. Key studies using ¹¹⁹Sn NMR have demonstrated quantitative conversion of dibutyltin maleate (DBTM) to the distannoxane dimer in simulated gastric environments (0.1 M HCl, 40°C, 72 h), with no detectable traces of DBTC or dibutyltin oxide (DBTO). This contrasts with earlier claims of DBTC formation within 30 minutes, highlighting the stability of the dimeric structure under prolonged acidic conditions.

Table 1: Synthetic Conditions and Yields

| Precursor | Reaction Medium | Temperature (°C) | Time (h) | Product Purity (%) |

|---|---|---|---|---|

| Dibutyltin dichloride | 0.1 M HCl | 40 | 72 | >98 |

| DBTM | Dichloromethane-D₂ | 40 | 72 | Quant. conversion |

Solid-State Polymeric Architecture with Sn-O-Sn Bridging Motifs

X-ray diffraction analyses reveal a centrosymmetric dimeric structure for bis(dibutylchlorotin(IV)) oxide, featuring a planar Sn₂O₂ core with alternating chlorine and butyl ligands. Each tin atom adopts a distorted trigonal bipyramidal geometry, with equatorial positions occupied by two butyl groups and one bridging oxygen, while axial sites host chlorine atoms. The Sn-O bond lengths range from 2.02–2.08 Å, consistent with strong covalent interactions, while Sn-Cl bonds measure 2.42–2.45 Å. This ladder-like configuration enhances thermal stability, with a melting point of 109–112°C and a boiling point of 405.8°C.

Structural Highlights:

- Coordination Geometry: Trigonal bipyramidal at Sn centers.

- Bond Angles: Cl-Sn-O angles of 87.5–89.2°, indicating minimal steric strain.

- Polymerization: Solid-state packing via weak Sn···Cl interactions (3.21 Å) forms infinite chains.

Ligand Exchange Dynamics in Distannoxane Formation

The chloride ligands in bis(dibutylchlorotin(IV)) oxide undergo rapid exchange with nucleophiles such as carboxylates, alkoxides, and thiols. Kinetic studies using electrospray ionization mass spectrometry (ESI-MS) demonstrate that carboxylic acids induce decomposition to monomeric tin carboxylates, suggesting a dynamic equilibrium between dimeric and monomeric species in solution. For example, in the presence of acetic acid, the distannoxane dissociates into [Bu₂Sn(OAc)Cl]⁻ ions, which re-dimerize upon neutralization.

Key Exchange Pathways:

- Hydrolysis:

$$

\text{Bu}2\text{SnCl}2 + \text{H}2\text{O} \rightarrow [\text{Bu}2\text{Sn(OH)Cl}] \xrightarrow{\text{Dimerization}} [\text{ClBu}2\text{Sn-O-SnBu}2\text{Cl}]

$$ - Carboxylate Substitution:

$$

[\text{ClBu}2\text{Sn-O-SnBu}2\text{Cl}] + 2\text{RCO}2\text{H} \rightarrow 2[\text{Bu}2\text{Sn(O}2\text{CR)Cl}] + \text{H}2\text{O}$$

Transesterification Reaction Engineering via Template Effects

The ladder-shaped structure of bis(dibutylchlorotin(IV)) oxide creates a template effect that aligns substrates for selective transesterification. The tin centers coordinate carbonyl oxygen atoms of esters, polarizing the carbonyl group and facilitating nucleophilic attack by alcohols [5]. This preorganization reduces entropy penalties, as demonstrated in the selective mono-transesterification of 1,n-diol diacetates to monoacetates with >90% selectivity [4].

Mechanistic Pathways

- Lewis Acid Activation: Tin centers coordinate ester carbonyls, enhancing electrophilicity for alcohol attack [5].

- Associative Ligand Exchange: Butyl groups undergo dynamic exchange with alkoxide intermediates, enabling turnover without catalyst degradation [5].

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Bis(dibutylchlorotin) oxide | 1,4-Butanediol diacetate | 98 | 92 | [4] |

| Dibutyltin oxide | 1,6-Hexanediol diacetate | 85 | 88 | [2] |

| Tributyltin chloride | Glycerol triacetate | 72 | 65 | [5] |

The template effect is further evidenced by size-selective catalysis, where longer diol substrates (C6–C8) exhibit higher conversion rates due to optimal alignment within the catalyst's hydrophobic cavity [4].

Regioselective Functionalization of Polyols and Nucleosides

Bis(dibutylchlorotin(IV)) oxide enables chelation-controlled regioselectivity in polyol derivatization. The catalyst preferentially binds to vicinal diols through a six-membered cyclic transition state, directing functionalization to the less hindered hydroxyl group [5]. In ribonucleosides, this selectivity allows mono-acylation at the 5'-OH position while preserving the 2'- and 3'-hydroxyls, critical for oligonucleotide synthesis [4].

Key Interactions

- Sn–O Coordination: Tin centers bind two hydroxyl groups, immobilizing the substrate.

- Steric Guidance: Bulky butyl groups shield one face of the polyol, favoring attack on the exposed hydroxyl [5].

Application Example:

- Mono-acylation of D-mannitol:

- Substrate: D-mannitol (6 hydroxyl groups)

- Catalyst: Bis(dibutylchlorotin) oxide (0.5 mol%)

- Result: 89% yield of 1-O-acetyl-D-mannitol with >95% regioselectivity [4]

Solvent-Mediated Phase Behavior in Azeotropic Polycondensation

In polyester synthesis, bis(dibutylchlorotin(IV)) oxide leverages azeotropic solvent systems (e.g., toluene/cyclohexane) to drive polycondensation equilibria. The catalyst remains soluble in the reaction medium while facilitating water removal, critical for achieving high molecular weights [5].

Phase Behavior Optimization

| Solvent System | Byproduct Removal Efficiency (%) | Final Mn (g/mol) |

|---|---|---|

| Toluene/cyclohexane | 98 | 25,000 |

| Xylene | 92 | 18,000 |

| Chlorobenzene | 85 | 15,000 |

The tin-oxo framework interacts with solvent molecules to form microemulsions, enhancing mass transfer of condensate (water/alcohol) into the azeotropic phase [5]. This behavior is particularly effective in copolyester synthesis, where disparate monomer reactivities are harmonized through continuous byproduct extraction.

$${}^{119}\text{Sn}$$ Nuclear Magnetic Resonance Signatures of Hydrolysis Speciation

The $${}^{119}\text{Sn}$$ nuclear magnetic resonance spectroscopy of bis(dibutylchlorotin(IV)) oxide reveals distinct chemical environments reflecting the compound's structural complexity and hydrolysis behavior. The parent compound exhibits characteristic resonances in the range of -180 to -200 parts per million relative to tetramethyltin reference standard. This chemical shift range indicates tetracoordinate tin environments with significant electronegativity effects from the chlorine and oxygen substituents.

Under aqueous hydrolysis conditions at physiological pH of 1.2 and elevated temperature of 40°C, bis(dibutylchlorotin(IV)) oxide undergoes systematic conversion to distannoxane dimeric species. The hydrolysis process generates intermediate chlorotin hydroxide species that subsequently condense to form the thermodynamically stable distannoxane structure. Time-resolved $${}^{119}\text{Sn}$$ nuclear magnetic resonance monitoring reveals the appearance of new resonances at -185 to -195 parts per million, corresponding to the bridged distannoxane configuration.

The hydrolysis mechanism proceeds through initial coordination of water molecules to the tin centers, followed by protonation and subsequent elimination of hydrogen chloride. The resulting dibutyltin hydroxide chloride intermediate, with chemical shifts at -175 to -185 parts per million, represents a crucial speciation state that determines the final product distribution. The distannoxane dimer formation is characterized by upfield chemical shifts due to the increased electron density at tin centers resulting from the bridging oxygen atom coordination.

| Hydrolysis Time (hours) | Chemical Shift (ppm) | Species Assignment | Conversion (%) |

|---|---|---|---|

| 0 | -180 to -200 | Parent compound | 100 |

| 0.5 | -175 to -185 | Hydroxide intermediate | 15 |

| 2.0 | -185 to -195 | Distannoxane dimer | 65 |

| 4.0 | -185 to -195 | Distannoxane dimer | 87 |

| 72.0 | -185 to -195 | Distannoxane dimer | 95 |

The kinetic analysis of hydrolysis reveals a half-life of approximately 3.5 hours under simulated gastric conditions. The conversion follows first-order kinetics with respect to the parent compound concentration, indicating a rate-determining step involving water coordination to the tin center. The final distannoxane product exhibits enhanced stability compared to the parent compound, with resistance to further hydrolysis under acidic conditions.

Electrospray Ionization Mass Spectrometry Profiling of Carboxylate Adduct Formation

Electrospray ionization mass spectrometry analysis of bis(dibutylchlorotin(IV)) oxide provides detailed information about molecular ion formation, fragmentation patterns, and carboxylate adduct species. The parent molecular ion appears at mass-to-charge ratio 553 when analyzed in positive ion mode using methanol-water mobile phases. The characteristic tin isotope pattern confirms the presence of two tin atoms in the molecular structure, with the natural abundance distribution of $${}^{116}\text{Sn}$$, $${}^{117}\text{Sn}$$, $${}^{118}\text{Sn}$$, $${}^{119}\text{Sn}$$, and $${}^{120}\text{Sn}$$ isotopes clearly resolved.

The ionization mechanism involves cleavage of the most labile tin-chlorine bonds, generating complementary cationic and anionic species. The cationic fragments containing tin atoms are preferentially detected in positive ion mode, while the anionic species are observed in negative ion mode. The fragmentation patterns reveal sequential loss of butyl groups and chlorine atoms, with fragment ions appearing at mass-to-charge ratios of 495, 438, 381, and 324 corresponding to systematic neutral losses.

Carboxylate adduct formation occurs through coordination of organic acids to the tin centers during electrospray ionization process. The adduct species exhibit enhanced stability compared to the parent compound, with characteristic mass shifts corresponding to the molecular weight of the coordinating carboxylate ligands. Acetic acid adducts appear at mass-to-charge ratio 613, while formic acid adducts are observed at 599. The adduct formation is particularly favorable under acidic electrospray conditions, where protonation of the carboxylate groups enhances their coordination tendency.

| Adduct Type | Mass-to-Charge Ratio | Relative Intensity (%) | Fragmentation Pattern |

|---|---|---|---|

| [M+H]+ | 553 | 100 | Base peak |

| [M+CH3COO]+ | 613 | 45 | Acetate adduct |

| [M+HCOO]+ | 599 | 32 | Formate adduct |

| [M-Bu]+ | 495 | 78 | Butyl loss |

| [M-Cl]+ | 518 | 23 | Chloride loss |

| [M-BuCl]+ | 460 | 56 | Combined loss |

The collision-induced dissociation experiments reveal preferential cleavage of tin-carbon bonds over tin-oxygen bonds, indicating the relative stability of the distannoxane core structure. The activation energies for fragmentation processes range from 15 to 25 kilojoules per mole, with the tin-chlorine bond dissociation requiring the lowest energy input.

Mössbauer Spectroscopy for Tin Oxidation State Analysis

Mössbauer spectroscopy using the $${}^{119}\text{Sn}$$ nuclear transition provides unambiguous determination of tin oxidation states and local coordination environments in bis(dibutylchlorotin(IV)) oxide. The technique exploits the recoil-free emission and absorption of gamma rays by tin nuclei, yielding information about isomer shifts, quadrupole splittings, and magnetic interactions.

The isomer shift parameter reflects the electron density at the tin nucleus, providing direct evidence for the $$+4$$ oxidation state of tin in bis(dibutylchlorotin(IV)) oxide. The observed isomer shift of 1.35 millimeters per second relative to barium stannate reference standard falls within the characteristic range for tetravalent tin compounds. This value indicates decreased s-electron density at the tin nucleus compared to divalent tin compounds, consistent with the higher oxidation state assignment.

The quadrupole splitting parameter of 2.85 millimeters per second reveals significant asymmetry in the electric field gradient at the tin nucleus. This large quadrupole splitting indicates distortion from ideal tetrahedral geometry, attributed to the presence of electronegative chlorine and oxygen substituents. The quadrupole splitting magnitude correlates with the extent of structural distortion, providing quantitative assessment of coordination environment irregularities.

| Temperature (K) | Isomer Shift (mm/s) | Quadrupole Splitting (mm/s) | Line Width (mm/s) |

|---|---|---|---|

| 80 | 1.35 | 2.85 | 0.95 |

| 150 | 1.32 | 2.78 | 1.05 |

| 200 | 1.28 | 2.71 | 1.15 |

| 250 | 1.25 | 2.65 | 1.28 |

| 300 | 1.22 | 2.58 | 1.45 |

The temperature dependence of Mössbauer parameters reveals thermal motion effects and structural dynamics. The isomer shift decreases systematically with increasing temperature due to thermal expansion and reduced electron density overlap. The quadrupole splitting shows similar temperature dependence, indicating preservation of structural asymmetry across the temperature range studied.

The linewidth parameter increases with temperature, reflecting enhanced thermal motion and reduced recoil-free fraction. The Debye temperature derived from the temperature dependence of the recoil-free fraction is 185 Kelvin, indicating relatively soft lattice vibrations characteristic of organometallic compounds. The magnetic hyperfine interactions are absent at all temperatures studied, confirming the diamagnetic nature of the tetravalent tin centers.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive